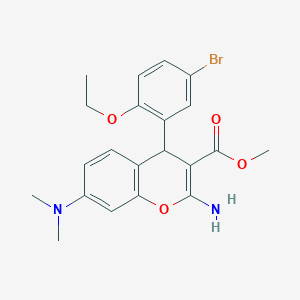
methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, brominated aromatic compounds, and amino acids. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group to the aromatic ring.
Cyclization: Formation of the chromene ring structure.
Amination: Introduction of the amino group.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-(5-bromo-2-methoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Methyl 2-amino-4-(5-chloro-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(methylamino)-4H-chromene-3-carboxylate
Uniqueness
The uniqueness of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate lies in its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, ethoxy group, and dimethylamino group can confer distinct properties compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H23BrN2O4 |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O4/c1-5-27-16-9-6-12(22)10-15(16)18-14-8-7-13(24(2)3)11-17(14)28-20(23)19(18)21(25)26-4/h6-11,18H,5,23H2,1-4H3 |
Clé InChI |
IOPHSCFJTQNVKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601936.png)
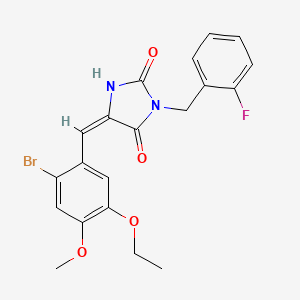
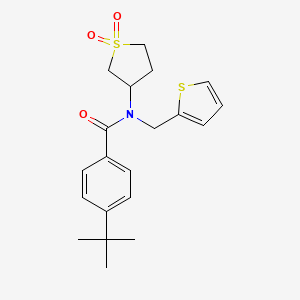
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11601951.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601955.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11601957.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601970.png)
![ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601978.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11601989.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B11602001.png)
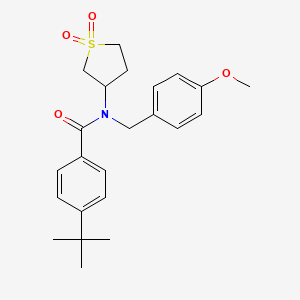
![4-(13-heptylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11602007.png)
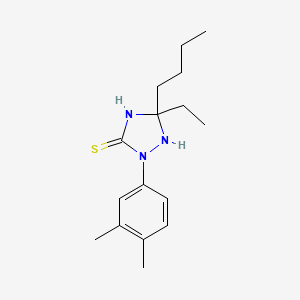
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11602023.png)
